3-chloro-N-1-naphthylpropanamide
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Overview
Description
Preparation Methods
The synthesis of 3-chloro-N-1-naphthylpropanamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of naphthalene followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of anhydrous aluminum chloride as a catalyst and a suitable solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
3-chloro-N-1-naphthylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-1-naphthylpropanamide is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized in proteomics research to study protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-1-naphthylpropanamide involves its interaction with specific molecular targets. In proteomics research, it may bind to proteins and alter their function, thereby providing insights into protein-protein interactions and cellular pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research.
Comparison with Similar Compounds
3-chloro-N-1-naphthylpropanamide can be compared with other similar compounds such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with a methoxy group instead of a naphthyl group.
3-chloro-N-1-phenylpropanamide: This compound has a phenyl group instead of a naphthyl group, making it less bulky and potentially less selective in its interactions.
The uniqueness of this compound lies in its naphthyl group, which provides distinct steric and electronic properties that can influence its reactivity and interactions in research applications .
Properties
IUPAC Name |
3-chloro-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEAPHXDUWABSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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